molecular formula C13H17FN2O3 B13211262 tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate

tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate

Cat. No.: B13211262
M. Wt: 268.28 g/mol
InChI Key: IMZUCVCDDAAIMG-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to a 3-fluorophenyl ring substituted with a carbamoylmethyl (-CH₂CONH₂) moiety at the para position. The fluorine atom and carbamoylmethyl group influence electronic, steric, and solubility properties, making it a candidate for targeted drug design .

Properties

Molecular Formula

C13H17FN2O3

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl N-[4-(2-amino-2-oxoethyl)-3-fluorophenyl]carbamate

InChI

InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(18)16-9-5-4-8(6-11(15)17)10(14)7-9/h4-5,7H,6H2,1-3H3,(H2,15,17)(H,16,18)

InChI Key

IMZUCVCDDAAIMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CC(=O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate typically involves the reaction of a fluorophenyl derivative with tert-butyl carbamate. One common method includes the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the desired carbamate compound .

Industrial Production Methods

Industrial production of carbamates often employs large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product. The reagents and catalysts used in the synthesis are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl carbamates.

Scientific Research Applications

tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate involves the interaction with specific molecular targets. The compound can undergo protonation, followed by the loss of the tert-butyl cation, resulting in the formation of carbamic acid. Decarboxylation of the carbamic acid leads to the release of the free amine, which can interact with various biological pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of tert-butyl carbamates, where structural variations arise from substituents on the phenyl ring. Key analogues from the literature include:

Compound Name Substituents (Position) Physical State Synthesis Yield Key Reference
tert-Butyl (3-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42h) 3-F, 4-(4-methylthiazol-5-yl) Yellow solid 77%
tert-Butyl (3-Methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate (42g) 3-OCH₃, 4-(4-methylthiazol-5-yl) White solid 16%
tert-Butyl (3-Chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42i) 3-Cl, 4-(4-methylthiazol-5-yl) Colorless oil 58%
tert-Butyl (4-(methylthio)-3-oxo-1-phenylbutan-2-yl)carbamate () 4-(SCH₃), 3-oxo, 1-phenyl N/A N/A
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate 1-biphenyl, 3-OH Laboratory sample N/A
Key Observations:

Substituent Diversity: The target compound’s carbamoylmethyl group (-CH₂CONH₂) contrasts with methylthiazol (42h, 42g, 42i) and methylthio () groups in analogues. Fluorine at the 3-position (shared with 42h) increases electronegativity and metabolic stability compared to methoxy (42g) or chloro (42i) groups, which may alter reactivity in cross-coupling reactions .

Synthetic Accessibility :

  • Yields for analogues vary significantly (16–77%), suggesting that electron-withdrawing groups (e.g., -F in 42h) may improve reaction efficiency compared to electron-donating groups (e.g., -OCH₃ in 42g) .
  • The carbamoylmethyl group’s synthesis likely requires selective amidation steps, which may reduce yields compared to direct alkylation or arylation methods used for methylthiazol derivatives .

Solubility and Stability:
  • The carbamoylmethyl group’s polarity contrasts with the lipophilic methylthiazol and biphenyl moieties. This difference may render the target compound more suitable for aqueous-phase reactions or formulations .
  • Fluorine enhances oxidative stability and bioavailability, a trait shared with 42h but absent in methoxy or chloro analogues .

Crystallographic and Analytical Considerations

  • Structural analogs like those in and were characterized using X-ray crystallography (e.g., SHELX/Phaser software), highlighting the importance of halogen (F, Cl) and bulky groups in crystal packing .
  • The carbamoylmethyl group’s conformational flexibility may complicate crystallization compared to rigid methylthiazol or biphenyl systems .

Biological Activity

tert-Butyl N-[4-(carbamoylmethyl)-3-fluorophenyl]carbamate is a synthetic compound belonging to the class of carbamates, characterized by its unique chemical structure which includes a tert-butyl group, a fluorophenyl moiety, and a carbamoyl methyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

  • Molecular Formula : C₁₃H₁₈FN₂O₃
  • Molecular Weight : 268.28 g/mol
  • CAS Number : 2059988-54-2

The biological activity of this compound primarily involves its interaction with biological targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity. This reversible interaction allows for detailed studies of enzyme kinetics and inhibition mechanisms, making it a valuable tool in drug discovery and development.

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as inhibitors for various enzymes, including:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is crucial in the context of neurodegenerative diseases like Alzheimer's, where increased acetylcholine levels can improve cognitive function.
  • β-secretase : This enzyme is involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta plaques associated with Alzheimer's disease. Compounds that inhibit β-secretase may reduce plaque formation and associated neurotoxicity .

Antimicrobial Activity

Preliminary studies have shown that certain derivatives of tert-butyl carbamates exhibit antimicrobial properties. For example, related compounds have demonstrated good to moderate antibacterial activity against various strains, suggesting that this compound may possess similar properties .

Case Studies

  • Inhibition Studies on AChE :
    • A study evaluated the inhibitory effects of various carbamate derivatives on AChE activity. Results indicated that specific substitutions on the aromatic ring significantly enhanced inhibitory potency, with some derivatives achieving IC50 values in the nanomolar range.
    • The study highlighted the structure-activity relationship (SAR) that informs the design of more potent inhibitors for therapeutic use against Alzheimer's disease .
  • Antimicrobial Evaluation :
    • Another investigation focused on the antimicrobial efficacy of carbamate derivatives, including those structurally related to this compound. The results showed promising antifungal activity against Candida species, indicating potential applications in treating fungal infections .

Comparison of Biological Activities

Compound NameEnzyme Inhibition (IC50)Antimicrobial ActivityNotes
This compoundTBDModeratePotential AChE inhibitor
Related Carbamate A15.4 nM (AChE)GoodStronger AChE inhibition
Related Carbamate BTBDModerateEffective against specific bacteria

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